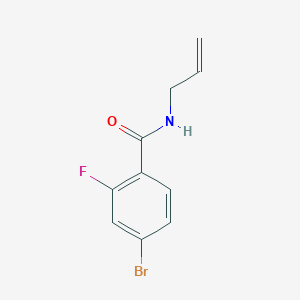
4-bromo-2-fluoro-N-prop-2-enylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-fluoro-N-prop-2-enylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-bromo-2-fluoro-N-prop-2-enylbenzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth and viral replication. It has also been suggested that this compound inhibits the activity of fungal enzymes involved in cell wall synthesis, leading to the inhibition of fungal growth.
Biochemical and Physiological Effects:
4-bromo-2-fluoro-N-prop-2-enylbenzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-2-fluoro-N-prop-2-enylbenzamide in lab experiments is its potent anticancer, antiviral, and antifungal properties. It has been found to be effective against a wide range of cancer cells, viruses, and fungi. Additionally, it has been shown to have low toxicity in normal cells. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer.
Orientations Futures
There are several future directions for the research on 4-bromo-2-fluoro-N-prop-2-enylbenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its effects on cancer cells, viruses, and fungi. Additionally, future research could focus on improving the solubility of this compound to make it more effective in lab experiments and potential clinical applications.
In conclusion, 4-bromo-2-fluoro-N-prop-2-enylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have anticancer, antiviral, and antifungal properties. Although its mechanism of action is not fully understood, it has been proposed to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth and viral replication. Future research on this compound could focus on its potential as a therapeutic agent and improving its solubility for lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-bromo-2-fluoro-N-prop-2-enylbenzamide has been achieved using different methods. One of the most commonly used methods is the reaction of 4-bromo-2-fluorobenzoic acid with propargylamine in the presence of N,N-dimethylformamide (DMF) and triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
4-bromo-2-fluoro-N-prop-2-enylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antifungal properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis B virus. Additionally, it has been shown to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
4-bromo-2-fluoro-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMSDYDMGZJRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

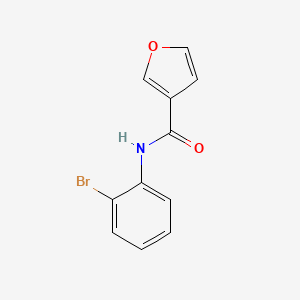
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
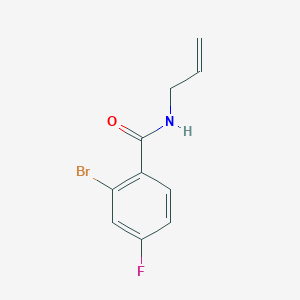
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)
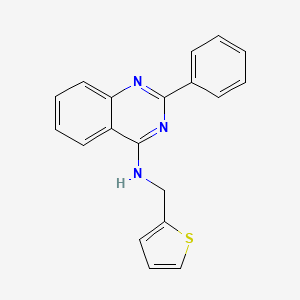

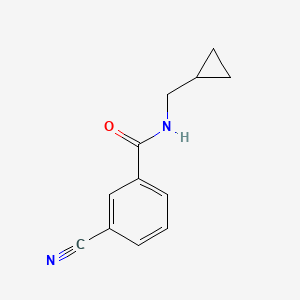
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
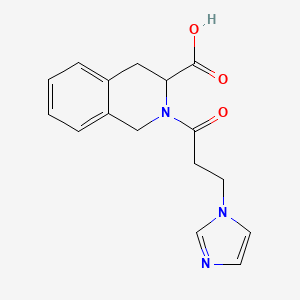
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)